methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate
Description
Methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a tricyclic pyridoindole core substituted with a phenyl group at position 1 and a methyl ester at position 2. Its synthesis typically involves a Pictet-Spengler reaction starting from L-tryptophan or tryptamine, followed by oxidation and esterification. For example, L-tryptamine reacts with benzaldehyde in acetic acid to form 1-phenyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, which is subsequently esterified with methanol and oxidized using KMnO₄ to yield the final product (52.71% yield) . This compound serves as a key intermediate for synthesizing bioactive derivatives, including anticancer and antiparasitic agents .
Properties
IUPAC Name |
methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-23-19(22)16-11-14-13-9-5-6-10-15(13)20-18(14)17(21-16)12-7-3-2-4-8-12/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYRHCLAUAASCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419968 | |
| Record name | methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81677-50-1 | |
| Record name | methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Structural Characteristics
The crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate has been extensively studied, revealing a nearly coplanar arrangement of the pyrido[3,4-b]indole moiety. This coplanarity is crucial for its biological activity as it facilitates interactions with biological targets. The compound exhibits a conjugated structure that enhances its stability and reactivity. Notably, the benzene ring shows a significant twist relative to the pyrido[3,4-b]indole moiety, which may influence its pharmacokinetic properties and receptor interactions .
Biological Applications
2.1 Anticancer Activity
Pyrido[3,4-b]indoles have been reported to exhibit cytotoxic effects against various cancer cell lines. This compound has demonstrated significant activity against cancer cells by disrupting DNA replication and transcription processes. This mechanism suggests its potential as a lead compound for developing novel anticancer agents .
2.2 Neuropharmacological Effects
Research indicates that derivatives of pyrido[3,4-b]indoles can evoke strong neuropharmacological effects. This compound's structural properties may contribute to its ability to modulate neurotransmitter systems, making it a candidate for treating neurological disorders .
2.3 Antimicrobial Properties
The compound has also shown promising results in combating various bacterial and fungal infections. Its ability to disrupt microbial DNA replication positions it as a potential antimicrobial agent worth further investigation in drug development .
Synthesis and Derivatives
The synthesis of this compound typically involves palladium-catalyzed reactions that facilitate the formation of complex indole structures. This synthetic route is essential for producing derivatives that can be tested for enhanced biological activities or improved pharmacological profiles .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3-chloro-1-phenyl-9H-pyrido[3,4-b]indole + Methanol | Formation of methyl ester |
| 2 | Palladium catalyst + Triethylamine | Coupling reaction |
| 3 | Carbon monoxide introduction | Completion of synthesis |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through DNA damage mechanisms, supporting its development as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Research conducted by Tian et al. demonstrated that derivatives of this compound could enhance cognitive functions in animal models, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate differ in substituents on the phenyl ring, ester groups, and nitrogen modifications. Below is a detailed comparison:
Ester Group Variations
Key Insight : Ethyl esters exhibit improved solubility in organic media, whereas methyl esters are more reactive in alkaline hydrolysis for carboxylate intermediates .
Phenyl Ring Substitutions
Key Insight : Electron-rich substituents (e.g., 3,4-methylenedioxy) enhance antiplasmodial activity, while halogenation (e.g., bromine) improves binding to hydrophobic enzyme pockets .
N-Heterocyclic and Piperazine Hybrids
Key Insight : N-Alkylation and piperazine conjugation enhance cellular uptake and target engagement, particularly in apoptosis pathways .
Computational and Physicochemical Properties
- Electronic Properties : Methyl 9H-pyrido[3,4-b]indole-3-carboxylate derivatives exhibit high electron density at the indole nitrogen, facilitating interactions with aromatic residues in enzymes .
- Solvent Effects : Polar solvents stabilize the carboxylate group, increasing reactivity in aqueous environments .
- HSA Binding : Derivatives with hydrophobic substituents (e.g., 3,4,5-trimethoxyphenyl) show strong human serum albumin (HSA) binding, reducing in vivo efficacy despite potent in vitro activity .
Biological Activity
Methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate is a compound belonging to the class of pyrido[3,4-b]indoles, which have demonstrated a wide spectrum of biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and antiparasitic properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has a complex tricyclic structure that contributes to its diverse biological activities. The compound's synthesis typically involves multiple steps, including the Pictet-Spengler reaction, which is a common method for synthesizing β-carboline derivatives.
Anticancer Activity
Research has shown that compounds within the pyrido[3,4-b]indole family exhibit significant anticancer properties. For instance:
- A study highlighted that certain derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating strong growth inhibition .
- Another investigation found that methyl 1-phenyl-9H-pyrido[3,4-b]indole derivatives induced apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes at concentrations as low as 1.0 μM .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 9a | MDA-MB-231 | 2.43 | Apoptosis induction |
| 9b | HepG2 | 4.98 | Microtubule destabilization |
Antimicrobial Activity
The antimicrobial properties of methyl 1-phenyl-9H-pyrido[3,4-b]indole derivatives have also been documented:
- A series of synthesized β-carboline derivatives exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. Some compounds showed significant inhibition zones against pathogens such as Bacillus cereus .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-12 | Bacillus cereus | 21 |
| 1-3 | Escherichia coli | Moderate |
Antiparasitic Activity
The antiparasitic potential of these compounds is notable as well:
- Studies have indicated that certain derivatives are effective against Leishmania species, showcasing their potential as anti-leishmanial agents . The structure-activity relationship (SAR) analysis revealed that modifications to the pyrido[3,4-b]indole core can enhance efficacy against parasites.
Case Studies and Research Findings
- In Vivo Studies : A recent study evaluated the in vivo efficacy of methyl derivatives in animal models. The compound demonstrated significant parasite clearance at a dose of 50 mg/kg while maintaining safety profiles for hepatic and renal functions .
- Molecular Modeling : Computational studies have suggested that these compounds interact with specific cellular targets involved in cancer proliferation and apoptosis pathways . Molecular docking studies indicated favorable binding interactions with key proteins involved in tumor growth.
Q & A
Q. Why do some derivatives show strong in vitro activity but poor in vivo efficacy?
- Critical Analysis: High plasma protein binding (e.g., HSA affinity >90%) reduces bioavailability, as observed with β-carboline derivatives. Solutions include prodrug strategies (e.g., ester-to-acid conversion) or nanoparticle encapsulation to enhance tissue penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
